methyl [6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate
Overview
Description
Methyl [6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a synthetic organic compound belonging to the chromene family. It is known for its intriguing chemical structure, characterized by the presence of a chromene core, chlorinated substituents, and ester functionalities. This compound has attracted considerable attention due to its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate involves multi-step organic reactions. The typical synthetic route may include the following steps:
Chlorination: A precursor molecule, typically 4-methyl-2H-chromen-2-one, undergoes chlorination using reagents like thionyl chloride or chlorine gas in the presence of a catalyst.
Esterification: The chlorinated intermediate is subjected to esterification with acetic anhydride or acetyl chloride to introduce the acetate moiety.
Butoxy Substitution: The esterified intermediate is reacted with 3,3-dimethyl-2-oxobutyric acid or its derivatives under suitable conditions to achieve butoxy substitution at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis would utilize automated reactors, continuous flow processes, and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Methyl [6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate participates in various chemical reactions, including:
Oxidation: Under oxidizing conditions, this compound can undergo oxidation to yield carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chromene core into dihydrochromene derivatives, altering its electronic properties.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Reagents such as sodium methoxide, ammonia, or Grignard reagents facilitate substitution reactions.
Major Products Formed
Oxidation Products: Carboxylic acids or ketones, depending on the extent of oxidation.
Reduction Products: Dihydrochromene derivatives.
Substitution Products: Varied depending on the nucleophile used, potentially yielding amino, alkoxy, or alkyl-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl [6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound's structural features are exploited to study enzyme interactions, particularly those involving esterases and oxidoreductases. It serves as a model substrate in enzymatic assays to investigate metabolic pathways.
Medicine
This compound has shown potential in medicinal chemistry. It is explored for its anti-inflammatory, anticancer, and antimicrobial properties. Researchers investigate its mechanism of action and therapeutic potential in various disease models.
Industry
In the industrial sector, this compound finds applications as a precursor in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique reactivity profile makes it suitable for designing advanced materials and catalysts.
Mechanism of Action
Methyl [6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It inhibits specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
DNA Interaction: The compound intercalates with DNA, disrupting replication and transcription processes, leading to antiproliferative effects.
Cell Signaling Modulation: It modulates cell signaling pathways, particularly those related to apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Methyl [6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate stands out among similar compounds due to its unique combination of functional groups and reactivity. Some similar compounds include:
Methyl [6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate: Lacks the butoxy substituent.
Ethyl [6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate: Has an ethyl ester instead of a methyl ester.
Methyl [4-methyl-2-oxo-2H-chromen-3-yl]acetate: Does not have the chlorinated or butoxy substituents.
Properties
IUPAC Name |
methyl 2-[6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxochromen-3-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO6/c1-10-11-6-13(20)15(25-9-16(21)19(2,3)4)8-14(11)26-18(23)12(10)7-17(22)24-5/h6,8H,7,9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGXPQWNAKTFLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C(C)(C)C)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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